molecular formula C15H10N2O4 B1297506 Benzonitrile, 2-(4-acetylphenoxy)-5-nitro- CAS No. 82673-98-1

Benzonitrile, 2-(4-acetylphenoxy)-5-nitro-

Cat. No. B1297506
CAS RN: 82673-98-1
M. Wt: 282.25 g/mol
InChI Key: HNRVOQWMMYXBTB-UHFFFAOYSA-N
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Description

Benzonitrile, 2-(4-acetylphenoxy)-5-nitro-, is an organic compound commonly used in various scientific and laboratory experiments. It is a colorless, flammable liquid with a pungent odor and a boiling point of 140°C. Benzonitrile is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a precursor in the synthesis of nitrobenzene and other nitro compounds.

Mechanism Of Action

The Kolbe-Schmitt reaction is a redox reaction in which the nitric acid acts as a catalyst and the sulfuric acid acts as an acid acceptor. In this reaction, 4-acetylphenol is oxidized by nitric acid to form benzonitrile. The reaction can be represented as follows:
4-acetylphenol + 2HNO3 + H2SO4 → benzonitrile + 2H2O + 2H2SO4

Biochemical And Physiological Effects

Benzonitrile has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on the human body.

Advantages And Limitations For Lab Experiments

The main advantage of using benzonitrile in laboratory experiments is its low cost and availability. It is also easy to synthesize, and the reaction is typically conducted at room temperature. However, benzonitrile is a flammable liquid and should be handled with care. It should also be stored in a cool, dark place and away from sources of ignition.

Future Directions

One possible future direction for the use of benzonitrile is in the development of new pharmaceuticals. Benzonitrile can be used as a starting material in the synthesis of various pharmaceuticals, and its use could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, benzonitrile could be used in the synthesis of new dyes, pigments, and other organic compounds. Finally, benzonitrile could be used in the development of new chemical reactions and processes.

Scientific Research Applications

Benzonitrile is widely used in the scientific research field. It is used as a starting material for the synthesis of various organic compounds such as nitrobenzene and other nitro compounds. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, benzonitrile can be used as a reagent in various chemical reactions and as a solvent for various organic compounds.

properties

IUPAC Name

2-(4-acetylphenoxy)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c1-10(18)11-2-5-14(6-3-11)21-15-7-4-13(17(19)20)8-12(15)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRVOQWMMYXBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231948
Record name Benzonitrile, 2-(4-acetylphenoxy)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzonitrile, 2-(4-acetylphenoxy)-5-nitro-

CAS RN

82673-98-1
Record name Benzonitrile, 2-(4-acetylphenoxy)-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082673981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2-(4-acetylphenoxy)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 ml single-neck flask equipped with a magnetic stirrer and a reflux condenser fitted with a nitrogen bubbler were placed 9.13 g (0.05 moles) of 2-chloro-5-nitrobenzonitrile, 7.01 g (0.0515 moles) of 4-hydroxyacetophenone, 7.10 g (0.0515 moles) of anhydrous K2CO3, and 75 ml of acetonitrile. The mixture was heated to reflux and held there for 3 hrs. The reaction mixture was then cooled to room temperature and diluted with 150 ml of water. The product separated as a solid. The solid was filtered off, washed thoroughly with water, and air-dried. The air-dried solid was recrystallized twice from 300 ml of absolute ethanol to give 4.95 g (35% yield) of purified 2-(4-acetylphenoxy)-5-nitrobenzonitrile, mp 135°-136.5° C.
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
7.01 g
Type
reactant
Reaction Step Two
Name
Quantity
7.1 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

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